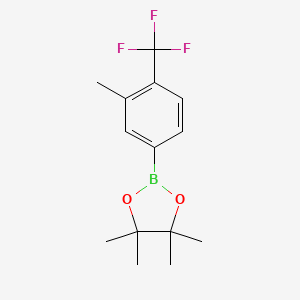

4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Description

Introduction and Chemical Identity

Compound Classification and Nomenclature

4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane belongs to the class of boronic esters, specifically categorized as a pinacol boronic ester. These compounds are organoboron molecules that represent a significant advancement over traditional boronic acids due to their enhanced stability characteristics. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is named based on the dioxaborolane ring system as the parent structure, with the tetramethyl substituents and the substituted phenyl group clearly identified in the name.

Boronic esters are formed through the condensation reaction between boronic acids and alcohols, and in this case, the pinacol derivative creates a particularly stable five-membered ring system. The compound can also be referred to by alternative names including 3-methyl-4-trifluoromethylphenylboronic acid pinacol ester, reflecting the relationship to its corresponding boronic acid precursor. The Chemical Abstracts Service registry number for this compound is 1126479-89-7, providing a unique identifier for chemical databases and regulatory purposes.

The classification as a pinacol boronic ester is particularly significant because these compounds offer superior handling characteristics compared to their boronic acid counterparts. While boronic acids are often unstable in air and can form cyclic trimers with loss of water, the conversion to pinacol boronic esters provides more stable reactants that are easier to isolate and purify. This stability advantage makes pinacol boronic esters preferred intermediates in many synthetic applications, despite the fact that their transmetalation reactions may proceed more slowly than those of free boronic acids.

Structural Characteristics and Molecular Properties

The molecular structure of this compound features a five-membered dioxaborolane ring as the central structural motif. This ring system consists of boron, two oxygen atoms, and two carbon atoms arranged in a cyclic configuration that provides significant stability to the boron center. The tetramethyl substitution pattern on the dioxaborolane ring creates steric bulk around the boron atom while maintaining the favorable electronic properties of the pinacol ligand system.

The phenyl ring substituent pattern is particularly noteworthy, featuring both a methyl group at the 3-position and a trifluoromethyl group at the 4-position relative to the boron attachment point. This substitution pattern creates an interesting electronic environment where the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group exert opposing inductive effects on the aromatic system. The trifluoromethyl group enhances lipophilicity and provides unique electronic characteristics that can influence both the reactivity and physical properties of the compound.

The boron atom in this structure maintains its characteristic trigonal planar geometry when considering its bonding to the two oxygen atoms of the dioxaborolane ring and the carbon atom of the phenyl ring. The boron center retains a vacant p-orbital, which is responsible for the Lewis acidic character typical of organoboron compounds. The simplified molecular-input line-entry system representation of this compound is: FC(C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1C)(F)F, which provides a concise description of its connectivity pattern.

Chemical and Physical Properties

Molecular Formula and Weight

The molecular formula of this compound is C₁₄H₁₈BF₃O₂, indicating the presence of 14 carbon atoms, 18 hydrogen atoms, one boron atom, three fluorine atoms, and two oxygen atoms. This composition reflects the complex substitution pattern that combines aliphatic carbon centers in the tetramethyl groups with aromatic carbons in the phenyl ring system, along with the highly electronegative fluorine atoms in the trifluoromethyl substituent.

The molecular weight of this compound is precisely 286.10 grams per mole, which places it in the category of medium-sized organic molecules suitable for various synthetic applications. This molecular weight reflects the substantial contribution of the fluorine atoms and the extended carbon framework, making it significantly heavier than simpler boronic ester derivatives. The molecular weight information is critical for stoichiometric calculations in synthetic procedures and for determining appropriate reaction concentrations.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₄H₁₈BF₃O₂ | - |

| Molecular Weight | 286.10 | g/mol |

| Boron Content | 3.78 | % by weight |

| Fluorine Content | 19.93 | % by weight |

| Carbon Content | 58.76 | % by weight |

Computational Parameters

The computational chemistry parameters for this compound provide important insights into its molecular behavior and potential applications. The calculated logarithm of the partition coefficient (LogP) value is 3.31302, indicating significant lipophilicity that suggests favorable solubility in organic solvents and potential for membrane permeation. This relatively high LogP value is consistent with the presence of multiple methyl groups and the trifluoromethyl substituent, both of which contribute to the compound's hydrophobic character.

The topological polar surface area value is 18.46 square angstroms, which is relatively low and reflects the limited number of polar functional groups in the molecule. This parameter is particularly relevant for predicting biological activity and membrane permeability, with lower values generally associated with better absorption characteristics. The hydrogen bond acceptor count is 2, corresponding to the two oxygen atoms in the dioxaborolane ring that can participate in hydrogen bonding interactions. Notably, the compound has zero hydrogen bond donors, as there are no available hydrogen atoms attached to electronegative atoms.

The number of rotatable bonds is 1, indicating a relatively rigid molecular structure with limited conformational flexibility. This low rotational freedom is due to the cyclic nature of the dioxaborolane ring and the direct attachment of the phenyl ring to the boron center. The computational parameters collectively suggest that this compound should exhibit good solubility in organic solvents while maintaining structural rigidity that could be advantageous in certain synthetic applications.

| Parameter | Value | Significance |

|---|---|---|

| LogP | 3.31302 | High lipophilicity |

| Topological Polar Surface Area | 18.46 Ų | Low polarity |

| Hydrogen Bond Acceptors | 2 | Limited H-bonding |

| Hydrogen Bond Donors | 0 | No donor sites |

| Rotatable Bonds | 1 | Rigid structure |

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-8-10(6-7-11(9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBZFERAXRCQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Borylation of Aryl Halides

- Starting Materials: 2-bromo-1-iodo-3-methylbenzene or related aryl halides bearing trifluoromethyl substituents.

- Borylating Agent: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane derivative).

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.

- Base: Sodium carbonate, potassium acetate.

- Solvents: Mixtures of toluene, ethanol, water, or acetonitrile.

- Conditions: Heating at 80–100 °C, sometimes under microwave irradiation for enhanced reaction rates.

- Yield: Typically 60–80% depending on conditions and substrates.

Copper-Catalyzed Borylation Using Copper(II) Ferrite Nanoparticles

- Starting Materials: Aryl iodides.

- Borylating Agent: Bis(pinacolato)diboron.

- Catalyst: Copper(II) ferrite nanoparticles.

- Base: Potassium tert-butoxide.

- Solvent: N,N-dimethylformamide (DMF).

- Conditions: Room temperature, 12 hours.

- Green Chemistry Aspect: This method offers a mild, environmentally friendly alternative with moderate yields (~59%).

Direct Borylation via Diazonium Salt Intermediates

- Starting Materials: Aryl diazonium tetrafluoroborate salts derived from 3-trifluoromethyl anilines.

- Reagents: Diisopropylamino borane followed by pinacol.

- Conditions: Room temperature stirring, quenching with methanol at 0 °C, followed by purification.

- Yield: Moderate yields (~52–55%) reported.

- Advantages: Avoids the need for halogenated precursors and palladium catalysts.

Detailed Experimental Procedures and Reaction Conditions

| Method | Starting Material | Catalyst & Base | Solvent | Temperature & Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 2-bromo-1-iodo-3-methylbenzene | Pd(PPh3)4, Na2CO3 | Toluene/EtOH/H2O | 80 °C, overnight | ~66.8% | Conventional heating |

| Pd-catalyzed microwave-assisted | Bromo-thiazole derivative | Pd(dppf)Cl2, Na2CO3, KOAc | Acetonitrile/H2O | 100 °C, 40 min, microwave | ~66.8% | Microwave irradiation accelerates reaction |

| Cu-catalyzed borylation | 4-Iodoanisole (model) | Cu ferrite NP, KOtBu | DMF | 20 °C, 12 h | ~59% | Green chemistry approach |

| Diazonium salt borylation | 3-Trifluoromethylbenzenediazonium tetrafluoroborate | Diisopropylamino borane, pinacol | Ether, MeOH quench | RT, 3–4 h | ~52.5% | Avoids Pd catalysts |

Research Findings and Comparative Analysis

- Catalyst Efficiency: Palladium catalysts, especially Pd(PPh3)4 and Pd(dppf)Cl2, provide high yields and are well-established for arylboronate synthesis. Microwave assistance reduces reaction time significantly.

- Green Chemistry: Copper nanoparticle catalysis offers milder conditions and reduced environmental impact but with slightly lower yields.

- Diazonium Route: Offers a metal-free alternative, useful for sensitive substrates or when halogenated precursors are unavailable.

- Reaction Medium: Mixed aqueous-organic solvents (toluene/ethanol/water) are common for palladium-catalyzed reactions, balancing solubility and catalyst stability.

- Purification: Column chromatography using hexanes or ethyl acetate/heptane gradients is standard to isolate pure boronate esters.

Summary Table of Preparation Methods

| Preparation Method | Catalyst | Base | Solvent System | Temperature | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(PPh3)4 or Pd(dppf)Cl2 | Na2CO3, KOAc | Toluene/EtOH/H2O or ACN/H2O | 80–100 °C | 40 min–overnight | 66–80 | High yield, well-studied | Requires Pd, expensive |

| Cu-catalyzed borylation | Cu(II) ferrite nanoparticles | KOtBu | DMF | 20 °C | 12 h | ~59 | Green, mild conditions | Lower yield, longer time |

| Diazonium salt borylation | None (organoborane reagent) | - | Ether, MeOH quench | RT | 3–4 h | ~52 | Metal-free, avoids halides | Moderate yield, multistep |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include biaryl compounds, boronic acids, and other substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in the development of enzyme inhibitors and other biologically active compounds . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Aryl Substituents with Halogens or Electron-Withdrawing Groups

- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The iodo substituent enhances electrophilicity at the boron center, making it reactive in Suzuki-Miyaura couplings. However, iodine’s polarizability can lead to instability under prolonged storage. In contrast, the trifluoromethyl group in the target compound improves hydrolytic stability while maintaining moderate reactivity .

- However, the absence of a methyl group reduces steric protection compared to the target compound .

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Bromine’s moderate electronegativity balances reactivity and stability. This compound is a liquid (unlike crystalline analogs), facilitating handling in solution-phase reactions .

Alkyne- or Styryl-Functionalized Derivatives

- 4,4,5,5-Tetramethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborolane (45): The phenylethynyl group enables participation in Sonogashira couplings, expanding access to conjugated materials. The target compound’s trifluoromethyl group may hinder alkyne insertion due to steric effects, limiting its utility in such reactions .

- (E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) : Styryl groups confer fluorescence properties, enabling use as H₂O₂ probes. The target compound’s lack of extended conjugation likely results in weaker fluorescence .

Sterically Bulky or Chiral Derivatives

- 4,4,5,5-Tetramethyl-2-((1S,2S)-1-(2-methylprop-1-en-1-yl)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane (53): The cyclopropane ring introduces significant steric hindrance, enabling enantioselective transformations. The target compound’s simpler structure lacks this chiral induction capability but offers broader compatibility in non-stereoselective reactions .

- However, the target compound’s methyl group may offer better solubility in non-polar solvents .

Comparative Data Table

Reactivity in Catalytic Systems

- Steric hindrance from substituents like cyclopropane (Compound 53) can enhance selectivity but reduce reaction rates .

- C–H Borylation Selectivity : Substituents like -CF₃ and -CH₃ influence regioselectivity. For example, HBpin-based systems favor meta-borylation in electron-deficient aromatics, whereas B₂pin2 (as in the target compound) may shift selectivity to ortho positions .

Electronic and Steric Profiles

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect activates the boron center for nucleophilic attack, enhancing cross-coupling efficiency.

- Methyl (-CH₃) : Provides steric shielding, improving stability against hydrolysis compared to unsubstituted arylboronates.

- Combined Effects : The 3-methyl-4-CF₃ arrangement balances electronic activation and steric protection, making the compound versatile in diverse reaction conditions .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention in various fields, particularly organic chemistry and medicinal research. Its unique structure allows it to participate in significant biological activities, including antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

- IUPAC Name : 4,4,5,5-tetramethyl-2-[3-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

- Molecular Formula : C14H18BF3O2

- CAS Number : 1126479-89-7

The biological activity of this compound primarily arises from its ability to form stable complexes with hydroxyl and amino groups in biological substrates. This property makes it a valuable tool for developing enzyme inhibitors and fluorescent probes for biological studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. Notably:

- In Vitro Testing : The compound was tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were found to be 25.9 µM against both strains .

- Bactericidal Properties : The compound exhibited bactericidal activity with a minimum bactericidal concentration (MBC) equal to its MIC values. This indicates that the compound not only inhibits bacterial growth but also kills the bacteria at these concentrations .

Anti-inflammatory Potential

The compound has also demonstrated anti-inflammatory properties:

- NF-κB Activation : In studies assessing anti-inflammatory effects, several compounds similar to this compound were shown to attenuate lipopolysaccharide-induced NF-κB activation. This suggests potential applications in treating inflammatory diseases .

Study on Antistaphylococcal Activity

A detailed study evaluated the antistaphylococcal activity of various compounds with similar structures. The findings indicated that those with trifluoromethyl moieties showed significant activity against S. aureus and MRSA. The specific compound was noted for its high efficacy against these pathogens .

Evaluation of Cytotoxicity

In terms of cytotoxicity assessment using the MTT assay:

- Compounds related to this compound showed no significant cytotoxic effects up to concentrations of 20 µM. This indicates a favorable safety profile for further development in therapeutic applications .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Tested Strains/Conditions | Results |

|---|---|---|

| Antimicrobial | S. aureus & MRSA | MIC: 25.9 µM; MBC = MIC (bactericidal) |

| Anti-inflammatory | NF-κB Activation | Significant attenuation observed |

| Cytotoxicity | Various cell lines | No significant effects up to 20 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-methyl-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct boronation of the aryl precursor. A typical approach involves reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . For structurally similar compounds, column chromatography (hexanes/EtOAc with 0.25% Et₃N) is used to isolate pure products .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹¹B NMR to confirm boron coordination and substituent positions.

- HPLC/LC-MS : Purity assessment (≥95% typical for research-grade material) .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., analogs like 3-(4-borolanylphenyl)morpholine were resolved via X-ray) .

Q. What storage conditions are optimal for maintaining its stability?

- Recommendations : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the borolane ring. Short-term storage (1–2 weeks) at –4°C is acceptable . Avoid exposure to moisture or acidic conditions, which degrade boronates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the 3-methyl group may reduce coupling efficiency with bulky substrates. Comparative studies with non-fluorinated analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl-dioxaborolane) show a 15–20% decrease in yield for CF₃-substituted derivatives .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalysis?

- Optimization :

- Use anhydrous solvents (THF, dioxane) and degas reagents to minimize hydrolysis.

- Additives like KF or Cs₂CO₃ stabilize the boronate intermediate .

- Lower reaction temperatures (e.g., 60°C) reduce protodeboronation in sensitive systems .

Q. How do structural variations (e.g., substituent position) affect catalytic performance?

- Case Study : In a comparison of ortho-, meta-, and para-substituted dioxaborolanes, the para-CF₃ derivative (this compound) showed superior stability but required longer reaction times (24–48 hrs) for aryl chloride couplings. Meta-substituted analogs exhibited faster kinetics but lower thermal stability .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki-Miyaura reactions: How to troubleshoot?

- Root Causes :

- Catalyst Loading : Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ may alter turnover numbers.

- Substrate Compatibility : Electron-deficient partners (e.g., nitroarenes) may require higher catalyst loads (5 mol% vs. 1–2 mol% for aryl bromides) .

- Resolution : Validate substrate purity and moisture content in solvents. Use internal standards (e.g., mesitylene) for yield quantification .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.